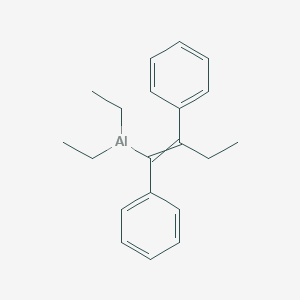
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is an organoaluminum compound that features a unique structure with both phenyl and ethyl groups attached to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane typically involves the reaction of 1,2-diphenylbut-1-en-1-yl chloride with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in a solvent like toluene or hexane at low temperatures to control the reactivity of the aluminum species.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production would also require stringent control of moisture and oxygen to prevent degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide species.
Reduction: The compound can act as a reducing agent in certain organic reactions.
Substitution: The phenyl or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce various substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organoaluminum compounds with biological molecules.
Industry: Used in catalysis for polymerization reactions and other industrial processes.
Mecanismo De Acción
The mechanism by which (1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane exerts its effects involves the aluminum center acting as a Lewis acid. This allows the compound to coordinate with various substrates, facilitating reactions such as polymerization or bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used in catalysis.
Uniqueness
(1,2-Diphenylbut-1-en-1-yl)(diethyl)alumane is unique due to the presence of both phenyl and ethyl groups, which provide distinct reactivity and steric properties compared to other organoaluminum compounds. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Propiedades
Número CAS |
116454-43-4 |
|---|---|
Fórmula molecular |
C20H25Al |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1,2-diphenylbut-1-enyl(diethyl)alumane |
InChI |
InChI=1S/C16H15.2C2H5.Al/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14;2*1-2;/h3-12H,2H2,1H3;2*1H2,2H3; |
Clave InChI |
FHPDQLZIUZAVGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)[Al](CC)CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


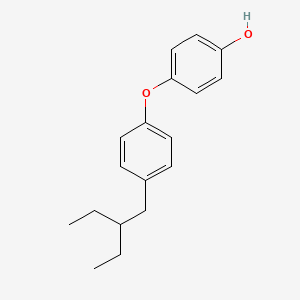
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)

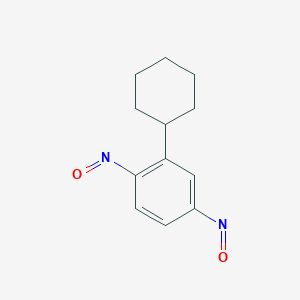
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
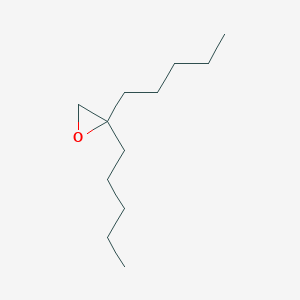
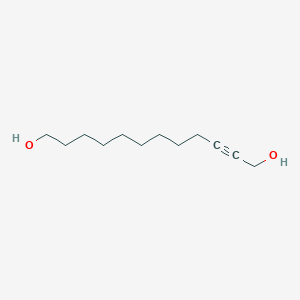
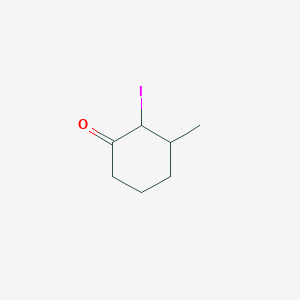
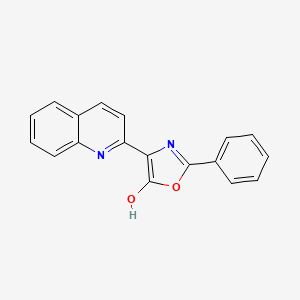

![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
